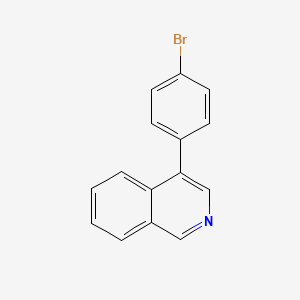

4-(4-Bromophenyl)-isoquinoline

Overview

Description

4-(4-Bromophenyl)-isoquinoline (4-BP-IQ) is an organic compound containing a bromine atom attached to a phenyl ring. It is a member of the isoquinoline family of compounds, which have found a variety of applications in scientific research and drug development. This article will provide an overview of 4-BP-IQ’s synthesis, applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

1. Synthesis and Chemical Transformations

- Tetracyclic Isoquinoline Derivatives : A study demonstrated the formation of tetracyclic cyclopentaoxazolo[3,2-b]isoquinolin-6-one derivatives by rearranging a [(Bromophenyl)butyryl]oxazolidinone, proposing two mechanisms involving an SRN1-type process (Roydhouse & Walton, 2007).

- Total Synthesis of Complex Molecules : Another research achieved the synthesis of Telisatin A, Telisatin B, and Lettowianthine from 1-(2-bromoarylmethyl)-3,4-dihydroisoquinolines, contributing to the field of complex molecule synthesis (Nimgirawath & Udomputtimekakul, 2009).

2. Development of Pharmaceutical Agents

- Antitumor Activity : Research into the antitumor activity of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines found several compounds with significant cytotoxicity against tumor cell lines, indicating potential in cancer therapeutics (Houlihan et al., 1995).

- Inhibition of Platelet-Derived Growth Factor Receptor Phosphorylation : A study on 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives revealed potent inhibition of PDGF receptor phosphorylation, suggesting a new therapeutic approach for atherosclerosis and other proliferative disorders (Matsuno et al., 2002).

3. Novel Synthetic Methods

- Synthesis of Pyrazolo[5,1-a]isoquinolines : An efficient method was developed for synthesizing pyrazolo[5,1-a]isoquinolines, which has implications in the field of heterocyclic chemistry (Fan et al., 2015).

- Copper-Catalyzed Reactions : A paper described the synthesis of 6-Aminoindolo[2,1-a]isoquinoline-5-carbonitriles by a copper-catalyzed reaction, highlighting advancements in catalysis and reaction mechanisms (Kobayashi et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimicrobial and anticancer activities . The specific targets within these broad categories would depend on the exact structure and properties of the compound.

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as blocking the biosynthesis of certain bacterial lipids . In the context of anticancer activity, these compounds may interfere with cell division or other critical cellular processes .

Biochemical Pathways

Similar compounds have been shown to affect the production of reactive oxygen species (ros) and other free radicals, which play a role in cellular damage and disease development .

Pharmacokinetics

The lipophilic character of similar compounds seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Result of Action

Similar compounds have been shown to have antimicrobial and anticancer activities . These effects could be due to the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .

properties

IUPAC Name |

4-(4-bromophenyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-13-7-5-11(6-8-13)15-10-17-9-12-3-1-2-4-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGBBICLBGVZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)isoquinoline | |

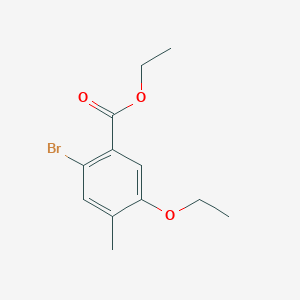

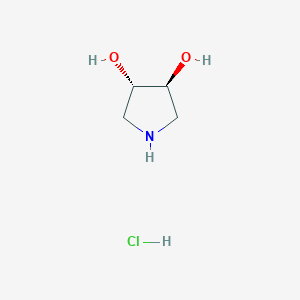

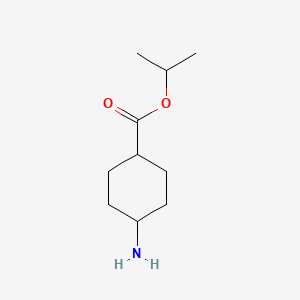

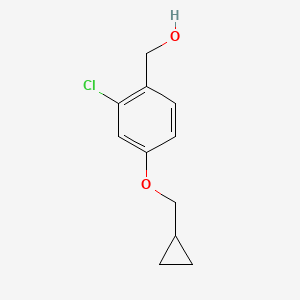

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1400555.png)

![[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid](/img/structure/B1400562.png)

![(3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol](/img/structure/B1400564.png)

![3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid](/img/structure/B1400569.png)

![2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol](/img/structure/B1400571.png)